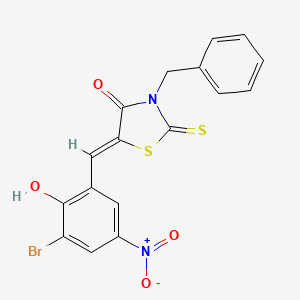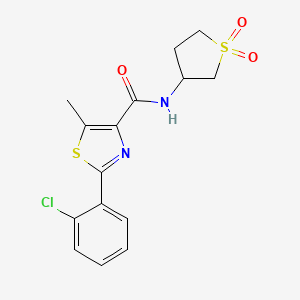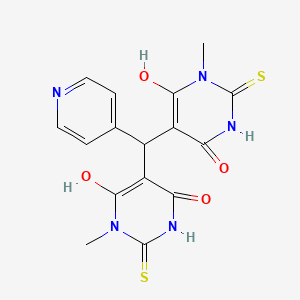![molecular formula C18H21ClO4 B5108827 1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B5108827.png)
1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene, commonly known as Triclosan, is a synthetic antibacterial and antifungal agent that is widely used in personal care products, household items, and medical products. Despite its widespread use, there is growing concern about the potential health and environmental impacts of Triclosan.
Mechanism of Action
Triclosan works by inhibiting the bacterial enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in the synthesis of fatty acids. By inhibiting ENR, Triclosan disrupts the bacterial membrane and prevents the growth and replication of bacteria.
Biochemical and Physiological Effects:
Triclosan has been found to have a variety of biochemical and physiological effects. It has been shown to disrupt hormone regulation in animals and humans, leading to concerns about its potential endocrine-disrupting effects. Triclosan has also been found to accumulate in the environment and in human tissues, raising concerns about its potential toxicity.
Advantages and Limitations for Lab Experiments
Triclosan is a widely used antibacterial agent in laboratory experiments due to its effectiveness and availability. However, there are limitations to its use, including concerns about its potential toxicity and environmental impact. Additionally, Triclosan's widespread use in consumer products may lead to the development of antibiotic-resistant bacteria, which could limit its effectiveness in laboratory experiments.
Future Directions
There are several future directions for research on Triclosan. One area of focus is on the development of alternative antibacterial agents that are less toxic and have fewer environmental impacts. Another area of focus is on the development of methods to detect Triclosan in the environment and in human tissues. Additionally, there is a need for further research on the potential health effects of Triclosan, particularly its endocrine-disrupting effects and potential contribution to the development of antibiotic-resistant bacteria.
Conclusion:
Triclosan is a synthetic antibacterial and antifungal agent that is widely used in personal care products, household items, and medical products. Despite its effectiveness, there are growing concerns about its potential health and environmental impacts. Further research is needed to better understand the effects of Triclosan and to develop alternative antibacterial agents that are less toxic and have fewer environmental impacts.
Synthesis Methods
Triclosan can be synthesized by reacting 2,4-dichlorophenol with epichlorohydrin to form 2-(2,4-dichlorophenoxy)propanol, which is then reacted with ethylene oxide and potassium hydroxide to form 1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene.
Scientific Research Applications
Triclosan has been extensively studied for its antibacterial and antifungal properties. It is commonly used in laboratory experiments to study the effects of antibacterial agents on microorganisms. Triclosan has also been used to study the effects of antibacterial agents on aquatic organisms.
properties
IUPAC Name |
1-chloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4/c1-2-21-17-8-3-4-9-18(17)23-13-11-20-10-12-22-16-7-5-6-15(19)14-16/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTNTWYUOQQIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5108783.png)

![1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108796.png)
![5-[(mesitylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5108798.png)
![N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5108808.png)
![1-(5-bromo-2-thienyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B5108821.png)
![7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5108835.png)

![1-(2,2-diphenylethyl)-6,7-dimethoxy-2',3',5',6'-tetrahydro-3H-spiro[isoquinoline-4,4'-pyran] hydrochloride](/img/structure/B5108850.png)
![1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate](/img/structure/B5108855.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5108862.png)